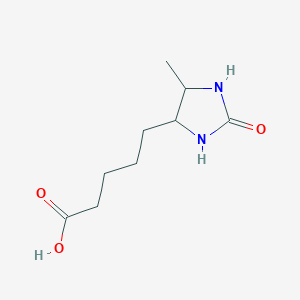![molecular formula C39H28N4O5 B4895052 N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4895052.png)
N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide, commonly known as DBNPA, is a widely used biocide in the industrial and agricultural sectors. It is a white crystalline powder that is soluble in water, ethanol, and acetone. DBNPA is known for its high efficacy against a broad spectrum of microorganisms, including bacteria, fungi, and algae. In
Mécanisme D'action
DBNPA acts by disrupting the cell membrane of microorganisms, leading to the leakage of intracellular components and eventual cell death. It also inhibits the activity of enzymes involved in cellular respiration and energy production.
Biochemical and Physiological Effects:
DBNPA has been shown to have low toxicity to mammals and is rapidly metabolized and excreted from the body. However, prolonged exposure to high concentrations of DBNPA can cause skin irritation, respiratory distress, and eye damage.
Avantages Et Limitations Des Expériences En Laboratoire
DBNPA is a highly effective biocide that can be used at low concentrations, making it cost-effective. It is also stable over a wide range of pH and temperature conditions. However, DBNPA can be toxic to some aquatic organisms and may have adverse effects on the environment.
Orientations Futures
Future research on DBNPA could focus on developing more eco-friendly alternatives that are less toxic to the environment and aquatic organisms. Studies could also explore the potential of DBNPA as a treatment for microbial infections in humans and animals. Further research could also investigate the potential of DBNPA as a preservative in the food industry.
Méthodes De Synthèse
DBNPA can be synthesized by the reaction of 2-biphenylamine and 5-nitroisophthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with benzoyl chloride to obtain DBNPA. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
DBNPA has been extensively studied for its biocidal properties and has been used in various industrial and agricultural applications. It is commonly used in cooling water systems, pulp and paper mills, oil and gas production, and swimming pools. DBNPA has also been used as a preservative in cosmetics and personal care products.
Propriétés
IUPAC Name |
5-[(4-nitrobenzoyl)amino]-1-N,3-N-bis(2-phenylphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H28N4O5/c44-37(28-19-21-32(22-20-28)43(47)48)40-31-24-29(38(45)41-35-17-9-7-15-33(35)26-11-3-1-4-12-26)23-30(25-31)39(46)42-36-18-10-8-16-34(36)27-13-5-2-6-14-27/h1-25H,(H,40,44)(H,41,45)(H,42,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYFZJKWQSZCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)

![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
![bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)

![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)

![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate](/img/structure/B4895017.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4895023.png)
![N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B4895033.png)

![11-(2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4895060.png)
![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4895076.png)
![1-allyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4895080.png)